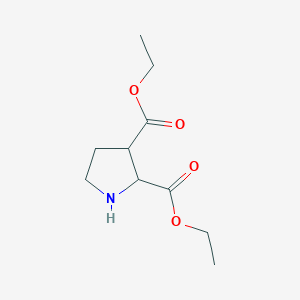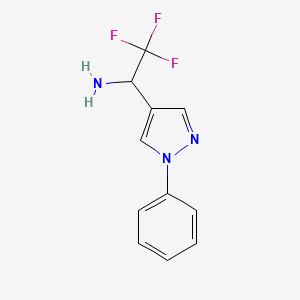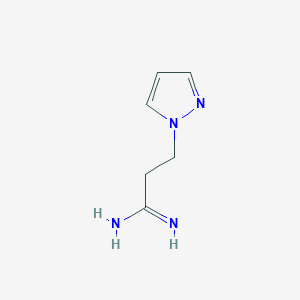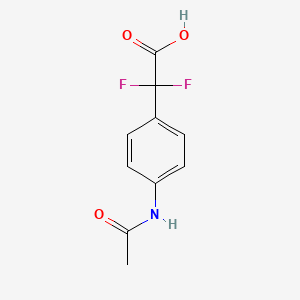![molecular formula C9H12N2OSi B13597970 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves several steps. One common method includes the reaction of pyrazinone derivatives with trimethylsilylethynyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions . The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins in biological systems .
Comparación Con Compuestos Similares
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one can be compared with similar compounds such as:
Ethynyltrimethylsilane: Known for its use in polymerization and cross-coupling reactions.
3-(Trimethylsilyl)ethynyl benzonitrile: Used in the synthesis of various organic compounds.
Trimethylsilylethynyl-substituted pyrene: Studied for its fluorescent properties and applications in sensing. The uniqueness of this compound lies in its specific structure and the presence of the pyrazinone moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12N2OSi |
|---|---|
Peso molecular |
192.29 g/mol |
Nombre IUPAC |
3-(2-trimethylsilylethynyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H12N2OSi/c1-13(2,3)7-4-8-9(12)11-6-5-10-8/h5-6H,1-3H3,(H,11,12) |
Clave InChI |
SZKJTLUIODUOMH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=NC=CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride](/img/structure/B13597890.png)







![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)





